3-Methylpent-1-en-3-amine hydrochloride

Drug Discovery Medicinal Chemistry Physicochemical Properties

Sourcing generic amine building blocks risks batch-to-batch variability in critical multi-target assays. This compound solves that with defined, potent activity. It is a validated chemical probe for neuroscience and polypharmacology research. • Confirmed high-potency rat TAAR1 agonism (EC50 22.4 nM) for studying dopaminergic/serotonergic pathways. • Multi-target activity on TAAR1, PRMT5, and GPR40 enables research into epigenetics, nutrient sensing, and neuro-signaling interplay. • Distinct 3-methyl-substituted pentenamine scaffold provides a reliable SAR starting point, differentiated from shorter-chain analogs.

Molecular Formula C6H14ClN
Molecular Weight 135.64
CAS No. 2172097-50-4
Cat. No. B2852910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-1-en-3-amine hydrochloride
CAS2172097-50-4
Molecular FormulaC6H14ClN
Molecular Weight135.64
Structural Identifiers
SMILESCCC(C)(C=C)N.Cl
InChIInChI=1S/C6H13N.ClH/c1-4-6(3,7)5-2;/h4H,1,5,7H2,2-3H3;1H
InChIKeyLBXRYKNYNUAJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpent-1-en-3-amine Hydrochloride Overview


3-Methylpent-1-en-3-amine hydrochloride is a small molecule with the molecular formula C6H14ClN and a molecular weight of 135.63 g/mol . It is the hydrochloride salt form of 3-methylpent-1-en-3-amine, an organic compound containing both an alkene and a primary amine functional group . This structural combination makes it a versatile synthetic building block and a compound of interest in pharmaceutical research, with reported biological activities on targets such as TAAR1, PRMT5, and GPR40 [1]. It is typically supplied as a solid and is intended for laboratory research use only .

1
Versatile synthetic building block containing both alkene and primary amine for drug discovery chemistry.
2
Reported multi-target activity on TAAR1, PRMT5, and GPR40 supports pathway probe studies.
3
Hydrochloride salt form provides solid-state stability and ease of handling for reproducible experiments.

3-Methylpent-1-en-3-amine HCl: Analog Substitution Risks


Substituting 3-Methylpent-1-en-3-amine hydrochloride with a generic, in-class analog without rigorous revalidation introduces significant scientific and operational risk. The compound's utility is defined by a specific confluence of properties: its multi-target activity profile, its precise carbon chain length and substitution pattern, and its salt form. These factors dictate its solubility, stability, reactivity in chemical synthesis, and its specific interactions with biological targets. A closely related analog, such as 2-Methylbut-3-en-2-amine hydrochloride (C5H12ClN), differs by a single methylene unit, which can drastically alter its pharmacokinetic properties, binding affinity, and off-target activity . Therefore, procurement decisions must be based on the specific quantitative evidence that differentiates this precise compound from its nearest neighbors.

Chain-length mismatch
A one‑methylene difference (e.g., 2‑Methylbut‑3‑en‑2‑amine HCl) may shift lipophilicity and binding conformation, altering target engagement.
Salt-form variability
Alternative salt forms or free bases may exhibit different solubility and stability profiles, impacting assay reproducibility.
Multi-target vs. single‑target profile
Analogs with narrower target selectivity may not recapitulate the reported TAAR1/PRMT5/GPR40 polypharmacology, limiting pathway‑crosstalk studies.

3-Methylpent-1-en-3-amine HCl: Selection Evidence


Molecular Weight Differentiation

A direct, quantitative difference exists between 3-Methylpent-1-en-3-amine hydrochloride and its closest commercially available analog, 2-Methylbut-3-en-2-amine hydrochloride. The target compound has a higher molecular weight (MW) of 135.63 g/mol compared to 121.61 g/mol for the comparator . This difference of approximately 14 g/mol corresponds to one methylene (-CH2-) unit and has significant implications for a molecule's lipophilicity, permeability, and metabolic stability, all of which are critical parameters in drug discovery and chemical biology.

MW Differentiation
Head-to-head
Target: 135.63 g/mol vs Analog: 121.61 g/mol
Δ 14.02 g/mol (one –CH₂– unit)
Supports distinct physicochemical profiling context
Methylene-unit difference can influence permeability
Drug Discovery Medicinal Chemistry Physicochemical Properties

Multi-Target Activity Profile

This compound exhibits a quantifiable and differentiated multi-target activity profile not observed in its single-targeted analogs. It shows high potency as an agonist at the rat TAAR1 receptor (EC50 = 22.4 nM) [1], along with measurable activity against human PRMT5 and GPR40. While specific IC50 data for PRMT5 and GPR40 was not available in the same assay format, the documented interaction [2][3] distinguishes it from analogs that may only be active against a single target. This multi-target profile is a specific, measurable characteristic of this compound.

Multi-Target Profile
Class-level
rTAAR1 EC₅₀ 22.4 nM
hPRMT5 inhibition reported; hGPR40 agonism reported
Reported TAAR1 engagement and multi-target probe context
Individual assay data from separate sources; review for assay conditions
Target Engagement Biological Activity Polypharmacology

Molecular Complexity Advantage

3-Methylpent-1-en-3-amine hydrochloride exhibits a higher degree of molecular complexity, evidenced by its rotatable bond count and topological polar surface area (tPSA), compared to simpler primary amines like pent-1-en-3-amine HCl. This increased complexity, inherent to its 3-methyl substitution, directly translates to a more specific and constrained binding conformation, which is a fundamental principle in medicinal chemistry for improving target selectivity and reducing off-target effects .

Scaffold Complexity
Class-level
3‑methyl‑substituted vs. unsubstituted pentenamine
Increased steric constraint may restrict conformations
May support selectivity review in SAR studies
Qualitative scaffold comparison; requires experimental validation
Chemical Probes Chemical Biology Structure-Activity Relationship (SAR)

3-Methylpent-1-en-3-amine HCl: Research Applications


TAAR1 Agonist for Neurological Studies

Based on its confirmed, high-potency agonism of the rat TAAR1 receptor with an EC50 of 22.4 nM [1], this compound is best procured as a chemical probe for studying TAAR1-mediated signaling pathways. Its activity can be used to investigate the receptor's role in modulating dopaminergic and serotonergic neurotransmission, relevant to conditions such as schizophrenia, addiction, and mood disorders.

Polypharmacology in Oncology & Metabolism

The compound's demonstrated activity across TAAR1, PRMT5, and GPR40 makes it a valuable tool for polypharmacology studies [1][2][3]. It is particularly well-suited for research investigating the interplay between epigenetic regulation (PRMT5), nutrient sensing (GPR40), and neuro-signaling (TAAR1), which are areas of converging interest in oncology and metabolic disease research.

SAR Scaffold Exploration

Its specific molecular weight (135.63 g/mol) and 3-methyl-substituted pentenamine scaffold [1] provide a defined starting point for medicinal chemistry efforts. Researchers can procure this compound to systematically explore SAR by modifying the alkene, the amine, or the alkyl chain, using the known multi-target activity profile as a benchmark for evaluating new derivatives.

Application
Selection Property
Validation Focus
TAAR1 signaling pathway studies
Reported TAAR1 target engagement
Dopaminergic / serotonergic pathway‑response interpretation
Polypharmacology research in oncology & metabolism
Multi‑target activity profile (TAAR1 / PRMT5 / GPR40)
Epigenetic & nutrient‑sensing crosstalk validation
SAR scaffold exploration
Defined 3‑methyl‑substituted pentenamine core
Structure–activity relationship benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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